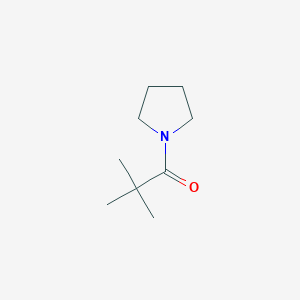![molecular formula C9H10N4S B1332468 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 26131-68-0](/img/structure/B1332468.png)
4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Overview
Description
The compound "4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its heterocyclic structure containing nitrogen and sulfur atoms. This class of compounds has been extensively studied due to their potential biological activities and applications in medicinal chemistry. The presence of the pyridinyl group suggests possible interactions with biological targets, while the triazole-thiol moiety could contribute to various chemical properties and reactivity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various precursors such as thiosemicarbazides, amines, and chlorohydrine with different substituents to form the triazole core . For instance, the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine leads to the formation of chloroethyl derivatives, which can further react with amines to yield aminoethyl derivatives . The synthesis process is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS, and in some cases, the molecular structures are further confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the dihedral angle between the pyridine and triazole rings, which can influence the compound's intermolecular interactions and biological activity . X-ray crystallography has been used to confirm the molecular structures, revealing details such as hydrogen bonding patterns and the presence of water molecules in the crystal lattice .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the thiol group and the nitrogen atoms in the triazole ring. These reactions include alkylation, esterification, and complexation with metals, which can lead to the formation of new compounds with potential pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are studied using various spectroscopic techniques and computational methods. These studies include vibrational frequency analysis, electronic absorption spectroscopy, and the calculation of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties. Such analyses provide insights into the reactivity, stability, and potential applications of these compounds . Additionally, the compounds' antioxidant, antiviral, anti-inflammatory, and antimalarial activities are evaluated through bioassays, highlighting their significance in drug discovery .
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation : A study by Bayrak et al. (2009) involved the synthesis of triazoles starting from isonicotinic acid hydrazide, which led to the formation of derivatives like 4-ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol. These compounds were screened for their antimicrobial activities, revealing good to moderate efficacy against various microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antimicrobial Screening of Derivatives : Another study by Karpun et al. (2021) synthesized S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity. These derivatives showed promising activity against strains like Escherichia coli and Staphylococcus aureus (Karpun & Polishchuk, 2021).
Corrosion Inhibition
- Corrosion Inhibition Properties : Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. Compounds like 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibition performance, indicating their potential as corrosion inhibitors (Ansari, Quraishi, & Singh, 2014).
Antioxidant and Anti-inflammatory Activities
Evaluation for Anti-inflammatory Activity : A study by Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated them for anti-inflammatory activity. Some of the synthesized compounds showed significant anti-inflammatory properties (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017).
Antioxidant Properties : Bekircan et al. (2008) synthesized and characterized various triazole derivatives for their antioxidant and antiradical activities, highlighting the potential of these compounds in oxidative stress-related applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Catalytic Activities
- Catalytic Activity Studies : Adiguzel et al. (2020) conducted a study on pyridine-substituted-bis-1,2,4-triazole derivatives, investigating their catalytic activities in biaryl synthesis. They found that these compounds showed significant catalytic effects under certain conditions, suggesting their usefulness in synthetic chemistry applications (Adiguzel, Aktan, Evren, & Çetin, 2020).
Mechanism of Action
Target of Action
The primary targets of 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol are enzymes such as alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels. Inhibiting these enzymes can help manage conditions like diabetes .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, inhibiting their activity . This interaction is facilitated by the compound’s molecular structure, which allows it to fit into the enzyme’s active site and prevent the enzyme from catalyzing its usual reactions .
Biochemical Pathways
By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown of carbohydrates into glucose, leading to lower blood sugar levels .
Result of Action
The inhibition of alpha-amylase and alpha-glucosidase by the compound leads to a reduction in blood sugar levels . This makes it a potential therapeutic agent for managing diabetes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPZCRVLFQRVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353912 | |
| Record name | 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
26131-68-0 | |
| Record name | 4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)